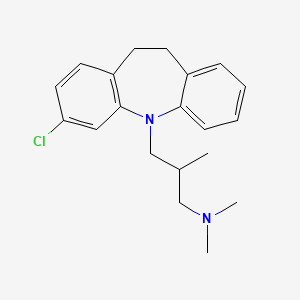
3-Chloro-beta-methylimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-beta-methylimipramine: is a chemical compound with the molecular formula C20H25ClN2 It is a derivative of imipramine, a tricyclic antidepressant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-beta-methylimipramine typically involves the chlorination of beta-methylimipramine. The process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-beta-methylimipramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-beta-methylimipramine is used as a precursor in the synthesis of various derivatives for research purposes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a derivative of imipramine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Chloro-beta-methylimipramine involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By blocking the reuptake transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of imipramine, but the presence of the chlorine atom may confer unique pharmacological properties.
Comparación Con Compuestos Similares
Imipramine: The parent compound, known for its antidepressant properties.
Desipramine: A metabolite of imipramine with similar pharmacological effects.
Clomipramine: Another tricyclic antidepressant with a chlorine atom in a different position.
Uniqueness: 3-Chloro-beta-methylimipramine is unique due to the specific position of the chlorine atom, which may influence its binding affinity and selectivity for neurotransmitter transporters. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propiedades
Número CAS |
1043-24-9 |
|---|---|
Fórmula molecular |
C20H25ClN2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H25ClN2/c1-15(13-22(2)3)14-23-19-7-5-4-6-16(19)8-9-17-10-11-18(21)12-20(17)23/h4-7,10-12,15H,8-9,13-14H2,1-3H3 |
Clave InChI |
IIVKNTQHUDZKON-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















